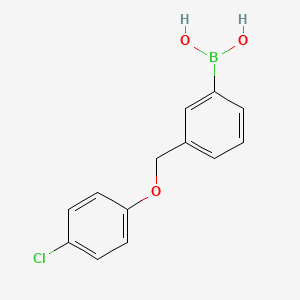

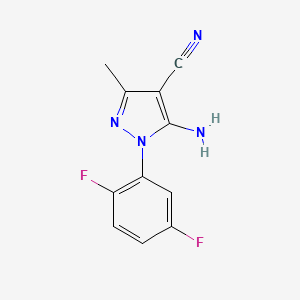

![molecular formula C8H9N5OS B1522761 N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide CAS No. 1235440-84-2](/img/structure/B1522761.png)

N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide

Overview

Description

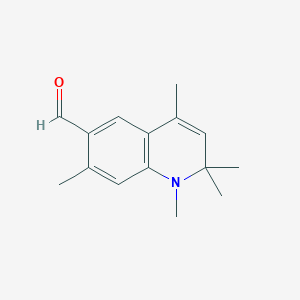

“N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide” is a chemical compound with the CAS Number: 1235440-84-2. It has a molecular weight of 223.26 and its IUPAC name is S-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl dimethylthiocarbamate . It is stored at room temperature and has a purity of 95%. The compound is in powder form .

Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 223.26 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Scientific Research Applications

Antimicrobial Applications

The compound exhibits potential as an antibacterial and antifungal agent . Its structural scaffold, the [1,2,4]triazolo[1,5-a]pyrimidine, is known for its presence in various structures with significant antibacterial and antifungal activities . This suggests that the compound could be used in the development of new antimicrobial medications, especially in the face of rising antibiotic resistance.

Antiviral Research

This compound’s framework is also associated with antiviral properties . Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines can be effective against a range of viruses, making it a valuable candidate for the synthesis of novel antiviral drugs .

Anticancer Studies

The [1,2,4]triazolo[1,5-a]pyrimidine core is a part of structures that have shown anticancer activities . The compound could be involved in the synthesis of new anticancer agents, potentially offering new pathways for cancer treatment .

Antiparasitic Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been identified with antiparasitic effects . This suggests that N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide could be used in the development of treatments against parasitic infections .

Agricultural Chemistry

In the field of agriculture, this compound’s analogs are known to exhibit herbicidal properties . This opens up possibilities for its application in the development of herbicides, contributing to agricultural pest management strategies .

Coordination Chemistry

The compound’s ability to act as a ligand for metal complexes is noteworthy. These complexes have been extensively studied for their interactions in biological systems, which include potential therapeutic applications and material science research .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has proved to be remarkably versatile in different areas of drug design . Depending on the choice of substituents, the scaffold has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the scaffold have also been exploited to generate candidate treatments for cancer and parasitic diseases . Therefore, future research could explore these potential applications further.

Mechanism of Action

Target of Action

Compounds with a similar triazolo[1,5-a]pyridine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that many compounds with a similar structure bind to their targets via non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions .

Biochemical Pathways

Compounds with a similar structure have been found to affect various pathways related to their targets .

Pharmacokinetics

One study suggests that a compound with a similar structure demonstrated increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .

Result of Action

Compounds with a similar structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1 inhibitors, jak1 inhibitors, and jak2 inhibitors .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .

properties

IUPAC Name |

S-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5OS/c1-12(2)8(14)15-6-3-9-7-10-5-11-13(7)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZYPRKKVGPRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CN2C(=NC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

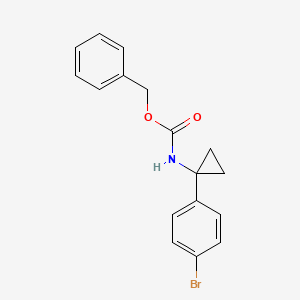

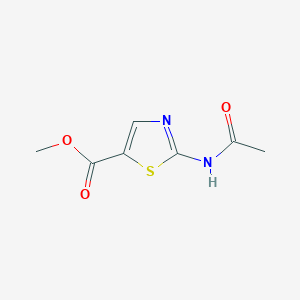

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)